PEG9-Bis-t-butyl ester

Description

BenchChem offers high-quality PEG9-Bis-t-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PEG9-Bis-t-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O13/c1-29(2,3)42-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)43-30(4,5)6/h7-26H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECUJIBRWJCANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

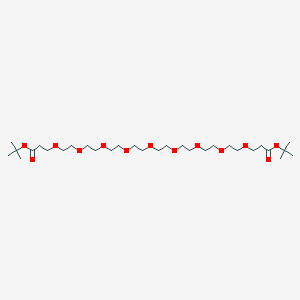

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of PEG9-Bis-t-butyl ester?

Subject: Physicochemical Properties and Application Protocols for PEG9-Bis-t-butyl ester Document Type: Technical Guide Version: 2.0 (Scientific Reference)[1][2]

Executive Summary: The "Goldilocks" Linker

PEG9-Bis-t-butyl ester (Bis-tert-butyl PEG9-propionate) is a high-precision homobifunctional crosslinker precursor used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]

Its structural significance lies in the PEG9 spacer . In ubiquitin-mediated protein degradation, the distance between the E3 ligase and the Protein of Interest (POI) is critical. A spacer that is too short induces steric clashes, while one that is too long prevents the formation of a stable ternary complex. The 9-unit ethylene glycol chain (~35–40 Å extended length) frequently occupies the "Goldilocks zone" for optimal ubiquitination efficiency, making this molecule a staple in medicinal chemistry libraries.[1]

The tert-butyl ester termini serve as orthogonal protecting groups, stable against basic and nucleophilic conditions used during ligand conjugation, yet readily cleaved by acidic treatment (TFA) to reveal the reactive carboxylic acids.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature and Structure

-

Common Name: PEG9-Bis-t-butyl ester; Bis-tert-butyl PEG9-propionate[1][2]

-

Chemical Class: Heterobifunctional PEG derivative / Carboxylate ester[1]

-

Molecular Formula (Theoretical):

(Based on standard homologous series from Bis-PEG5-t-butyl ester)[1][2] -

Molecular Weight: ~626.78 Da[1]

-

CAS Number: 1268488-70-5 (Refers to the parent Bis-PEG9-acid; ester derivatives are often cataloged under specific vendor IDs).[1][2]

Physicochemical Properties Table[2][9]

| Property | Value / Characteristic | Contextual Note |

| Physical State | Viscous Liquid / Waxy Solid | Low melting point due to PEG flexibility; often an oil at RT.[1][2] |

| Solubility | DCM, DMF, DMSO, THF, MeOH | Highly soluble in polar organic solvents used in synthesis. |

| Water Solubility | Moderate to High | The PEG9 core is hydrophilic, though t-butyl caps add lipophilicity.[1] |

| LogP (Est.) | ~1.5 – 2.5 | Amphiphilic.[2] More lipophilic than the free acid form. |

| Boiling Point | >200°C (Decomposes) | Not distillable; purify via column chromatography.[2] |

| Stability | pH 7–12 (Stable) | Resistant to base hydrolysis (e.g., LiOH, mild NaOH). |

| Reactivity | Acid Labile | Hydrolyzes rapidly in TFA/DCM to release isobutylene.[2] |

Mechanistic Insight: The Protecting Group Strategy

The utility of PEG9-Bis-t-butyl ester relies on the acid-labile cleavage of the tert-butyl group.[1][2] Unlike methyl or ethyl esters, which require saponification (base/water) that can degrade sensitive warheads (e.g., thalidomide derivatives in PROTACs), the t-butyl ester is cleaved under anhydrous acidic conditions.[1]

Mechanism of Action[10][11]

-

Protonation: The carbonyl oxygen is protonated by a strong acid (TFA).[2]

-

Cleavage: The tert-butyl cation leaves, generating the free carboxylic acid.[1][2]

-

Elimination: The tert-butyl cation eliminates a proton to form isobutylene (gas), driving the reaction to completion entropically.[2]

Visualization: Deprotection Pathway

Caption: Acid-catalyzed deprotection of PEG9-Bis-t-butyl ester yielding the reactive dicarboxylic acid linker and isobutylene gas.

Experimental Protocols

Storage and Handling

-

Temperature: Store at -20°C.

-

Atmosphere: Hygroscopic; store under nitrogen or argon.[2] Moisture absorption can lead to slow hydrolysis or difficulty in precise weighing.[2]

-

Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Standard Deprotection Protocol (TFA Method)

This protocol converts the precursor into Bis-PEG9-acid , ready for activation (NHS ester formation) or direct coupling.[1][2]

Reagents:

-

Trifluoroacetic acid (TFA), HPLC grade.[2]

-

Dichloromethane (DCM), anhydrous.[2]

-

Triisopropylsilane (TIPS) – Optional scavenger for t-butyl cations if sensitive residues (Trp, Met) are present.[1][2]

Workflow:

-

Dissolution: Dissolve 100 mg of PEG9-Bis-t-butyl ester in 2 mL of DCM.

-

Acidification: Add 1 mL of TFA dropwise (Final concentration ~33% v/v).

-

Note: Gas evolution (isobutylene) may be observed.[2]

-

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (loss of high Rf spot) or LC-MS (Mass shift: -112 Da for double deprotection).[1][2]

-

Workup:

-

Yield: Quantitative conversion to Bis-PEG9-acid (Viscous oil).

PROTAC Synthesis Workflow (Convergent)

Using PEG9-Bis-t-butyl ester to link an E3 Ligase Ligand (e.g., Thalidomide) and a Target Ligand.[1][2]

Caption: Convergent synthesis strategy utilizing the PEG9 linker for PROTAC assembly.

Troubleshooting & Critical Parameters

Incomplete Deprotection

-

Cause: TFA concentration too low or reaction time too short.[1][2]

-

Solution: Increase TFA to 50% v/v in DCM. Ensure anhydrous conditions; water can slow the carbocation elimination.[2]

"TFA Salts" Interference[1]

-

Symptom: Poor yield in the subsequent coupling reaction (e.g., Amide bond formation).

-

Cause: Residual TFA forms salts with amines, preventing nucleophilic attack.[1]

-

Solution: Rigorous co-evaporation with toluene or ether precipitation.[1][2] Alternatively, wash the crude acid product with cold ether if it precipitates (rare for PEG9), or use a basic wash (if product allows) followed by re-acidification.

Hygroscopicity

-

Issue: The PEG chain absorbs water, hydrolyzing the ester over long storage periods.

-

Prevention: Store under inert gas. If the material becomes "wet," dry under high vacuum over

before use.

References

-

Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[2][3] Cell Chemical Biology. Link[2][4]

-

Troup, R. I., et al. (2020).[2][5] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Link[2][4]

-

Wurz, R. P., et al. (2018).[2] A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link[2]

-

BroadPharm. Bis-PEG9-NHS ester Product Data. (Reference for PEG9 homologous series properties). Link[2]

-

PubChem. Bis-PEG5-t-butyl ester Compound Summary. (Reference for structural extrapolation). Link

Sources

- 1. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]

- 2. Bis-PEG5-t-butyl ester | C22H42O9 | CID 18374579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tert-Butyl propionate | C7H14O2 | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biochempeg.com [biochempeg.com]

PEG9-Bis-t-butyl ester structure and molecular weight.

This in-depth technical guide details the structural architecture, physicochemical properties, synthesis, and applications of PEG9-Bis-t-butyl ester (Bis-tert-butyl PEG9-propionate).

Chemical Identity, Synthesis, and Bioconjugation Applications

Executive Summary

PEG9-Bis-t-butyl ester is a high-purity, homobifunctional crosslinker used primarily in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Structurally, it consists of a polyethylene glycol (PEG) core flanked by two tert-butyl propionate moieties. The tert-butyl ester groups serve as acid-labile orthogonal protecting groups, allowing for controlled deprotection to the corresponding dicarboxylic acid (Bis-PEG9-acid) or sequential functionalization. This guide analyzes its molecular weight variations, synthesis via Michael addition, and critical role in linker technology.

Part 1: Chemical Identity & Structural Architecture

Structural Definition

The nomenclature "PEG9" in commercial catalogs can be ambiguous. In strict chemical terms, "PEG9" refers to a core with 9 repeating ethylene oxide (EO) units. However, many commercial "PEG9" linkers actually contain 8 EO units in the core, with the propionate handles providing the spatial equivalent of the 9th unit.

Researchers must verify the exact formula of their specific lot. Below are the two common structural variants:

Variant A: Commercial "PEG9" (Core n=8)

-

Systematic Name: Bis-tert-butyl 4,7,10,13,16,19,22,25,28-nonaoxapentacosanedioate

-

Formula:

-

Molecular Weight: 626.78 Da

-

SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

-

Structure:

Variant B: Strict IUPAC PEG9 (Core n=9)

-

Formula:

-

Molecular Weight: 670.83 Da

-

Structure:

Critical Note: The physicochemical data in this guide primarily references Variant A (C30) , as it is the dominant form in PROTAC linker catalogs (often matching "Acid-PEG9-t-butyl ester" precursors).

Physicochemical Properties Table[1][2]

| Property | Value / Description |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid. |

| Solubility | High: DCM, Chloroform, Ethyl Acetate, DMSO, DMF, Methanol.Low: Water (due to hydrophobic t-butyl caps), Hexanes. |

| Reactive Groups | Two tert-butyl ester groups (masked carboxylic acids).[1] |

| Hydrophobicity (LogP) | ~2.5 (Estimated). The t-butyl groups significantly increase lipophilicity compared to the free acid. |

| Stability | Stable at neutral/basic pH. Hydrolyzes rapidly in strong acids (TFA, HCl). |

Part 2: Synthesis & Deprotection Mechanics

Synthesis via Michael Addition

The most efficient industrial route to PEG-propionates is the Michael Addition of a PEG diol to tert-butyl acrylate. This "green chemistry" approach avoids the use of halogenated alkylating agents (like t-butyl bromoacetate) and harsh bases.

Reaction Scheme:

Deprotection Mechanism (Acidolysis)

The tert-butyl esters are cleaved using Trifluoroacetic Acid (TFA) to yield the reactive dicarboxylic acid. This reaction proceeds via an E1 elimination mechanism, releasing isobutylene gas.

Protocol:

-

Dissolve PEG9-Bis-t-butyl ester in DCM (10 mL/g).

-

Add TFA (1:1 v/v ratio with DCM).

-

Stir at Room Temperature for 1–2 hours.

-

Monitor by TLC/HPLC (Disappearance of t-butyl peak).

-

Concentrate in vacuo to remove TFA and isobutylene.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from PEG diol to Bis-t-butyl ester and subsequent deprotection.[2][3][4]

Part 3: Applications in Bioconjugation[6]

PROTAC Linker Design

PEG9-Bis-t-butyl ester is a precursor to homobifunctional linkers . In PROTAC development, the linker length is critical for allowing the E3 ligase and Target Protein to adopt a productive ternary complex.

-

Length: The PEG9 backbone provides a span of approximately 35–40 Å .

-

Solubility: The PEG chain counteracts the hydrophobicity of the warhead and E3 ligand (e.g., Thalidomide or VHL ligands), improving the overall pharmacokinetic profile.

-

Strategy: Researchers often maintain one t-butyl group while deprotecting the other (via statistical hydrolysis or using a mono-protected starting material) to create heterobifunctional linkers (e.g., Acid-PEG9-tBu).

Crosslinking Protocol

To use this molecule as a crosslinker, it must first be deprotected to the di-acid, then activated (e.g., to NHS ester).

-

Deprotection: Convert Bis-t-butyl ester to Bis-carboxylic acid (see 2.2).

-

Activation: React Bis-acid with N-hydroxysuccinimide (NHS) and EDC.

-

Conjugation: React Bis-NHS ester with amine-containing ligands (Lysine residues, N-terminal amines).

Part 4: Analytical Protocols

1H NMR Characterization

The structure is easily validated by Proton NMR. Key diagnostic peaks (in CDCl3):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.44 ppm | Singlet (s) | 18H | t-Butyl methyl protons ( |

| 2.50 ppm | Triplet (t) | 4H | |

| 3.71 ppm | Triplet (t) | 4H | |

| 3.64 ppm | Multiplet (m) | ~32-36H | PEG Backbone ( |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Observed Ions:

- : Dominant peak.

- : Often observed in ammonium buffers.

-

Fragmentation: Loss of isobutene (-56 Da) is common in source fragmentation.

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

-

BroadPharm. (n.d.). Amino-PEG36-t-butyl ester Structure and Data. Retrieved from BroadPharm Catalog.

-

MedChemExpress. (n.d.). Acid-PEG9-t-butyl ester: PROTAC Linker. Retrieved from MedChemExpress.

-

Ogasa, C., et al. (2024).[1][4] Synthesis of tert-Butyl Esters via Michael Addition. Synlett.

-

AxisPharm. (n.d.). PEG-t-butyl ester Linkers and Applications. Retrieved from AxisPharm. [1][4][5]

Sources

- 1. tert-Butyl propionate | C7H14O2 | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis-PEG5-t-butyl ester | C22H42O9 | CID 18374579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103058908A - One-step synthetic method for bis(t-butylperoxyisopropyl)benzene - Google Patents [patents.google.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

An In-depth Technical Guide to PEG9-Bis-t-butyl Ester for Bioconjugation

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced drug development and molecular biology, bioconjugation stands as a cornerstone technology. It is the chemical art of covalently linking biomolecules, such as proteins, peptides, or oligonucleotides, to other molecules to create novel constructs with enhanced functionalities.[1] At the heart of this discipline lies the linker, a molecular bridge that not only connects the components but also profoundly influences the stability, solubility, and pharmacokinetic properties of the final conjugate.[2][3]

Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG). PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to increase a drug's hydrodynamic volume, prolong its circulation half-life, and reduce its immunogenicity.[4][5] This guide focuses on a specific, high-purity, discrete PEG (dPEG®) linker: PEG9-Bis-t-butyl ester . As a discrete PEG, it has a precisely defined length and molecular weight, offering superior control and reproducibility in bioconjugation compared to traditional polydisperse PEGs.[6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of PEG9-Bis-t-butyl ester, from its fundamental properties to its practical application in creating advanced bioconjugates.

I. Understanding PEG9-Bis-t-butyl Ester: Structure and Intrinsic Properties

PEG9-Bis-t-butyl ester is a homobifunctional linker in its protected form, featuring a central chain of nine ethylene glycol units. Each terminus is capped with a carboxylic acid that is protected by a tert-butyl (t-butyl) ester group. This specific architecture imparts several key advantages.

The Significance of the Discrete PEG9 Spacer

The PEG9 spacer is central to the linker's utility. Its nine ethylene glycol units provide a flexible, hydrophilic bridge between the conjugated molecules.[7] This hydrophilicity is crucial for improving the aqueous solubility of the resulting bioconjugate, a common challenge when working with hydrophobic drugs or proteins.[4] Furthermore, the defined length of the PEG9 chain allows for precise spatial control, which can be critical for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[8]

The Role of the tert-Butyl Ester Protecting Groups

The t-butyl ester groups are a key feature of this linker, providing an orthogonal protection strategy.[9] In its commercially available form, the carboxylic acid functionalities are "masked" by the bulky t-butyl groups, rendering them unreactive. This allows for selective reactions with other functional groups on the target molecules if desired. The t-butyl esters are stable under a variety of conditions but can be selectively and efficiently removed under acidic conditions to reveal the reactive carboxylic acids.[10] This two-step activation process provides a high degree of control over the conjugation reaction.

Physicochemical Properties

The properties of discrete PEG linkers are highly predictable due to their defined structure. Below is a table summarizing the key physicochemical properties of PEG9-Bis-t-butyl ester and related discrete PEG linkers.

| Property | Description | Significance in Bioconjugation |

| Molecular Weight | Precise and uniform for a given dPEG® product. | Ensures batch-to-batch consistency and simplifies characterization of the final conjugate.[6] |

| Solubility | Highly soluble in water and many organic solvents.[11] | Confers hydrophilicity to the bioconjugate, improving its solubility and reducing aggregation.[4] |

| Immunogenicity | Generally considered non-immunogenic and non-antigenic.[4] | Reduces the potential for an adverse immune response to the linker itself. |

| Flexibility | The ethylene glycol backbone allows for free rotation.[7] | Helps to maintain the native conformation and biological activity of the conjugated biomolecules. |

| Purity | Typically >95% for discrete PEG products. | Minimizes side reactions and ensures a well-defined final product. |

II. The Strategic Workflow: From a Protected Linker to a Functional Bioconjugate

The use of PEG9-Bis-t-butyl ester in bioconjugation follows a logical, multi-step process. The key is the controlled deprotection of the t-butyl ester groups to reveal the carboxylic acids, which are then activated for reaction with primary amines on the target biomolecule. This workflow is particularly valuable in applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over the linker chemistry is paramount.[12]

Caption: A generalized workflow for the use of PEG9-Bis-t-butyl ester in bioconjugation.

III. Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible methodology for the use of PEG9-Bis-t-butyl ester. Each step is explained with its underlying scientific rationale to ensure trustworthiness and facilitate troubleshooting.

Protocol 1: Deprotection of PEG9-Bis-t-butyl Ester

The removal of the t-butyl ester protecting groups is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).

Materials:

-

PEG9-Bis-t-butyl ester

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the PEG9-Bis-t-butyl ester in anhydrous DCM in a round-bottom flask. The concentration should be chosen to ensure complete dissolution.

-

Inert Atmosphere: Purge the flask with nitrogen or argon gas to create an inert atmosphere. This is good practice to prevent side reactions with atmospheric moisture.

-

Acid Addition: Add an excess of TFA to the solution (e.g., a 50% TFA/DCM solution). The reaction is typically performed at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Final Product: The resulting product is the deprotected PEG9-dicarboxylic acid, which should be stored under inert gas and desiccated until use.

Causality and Control: The strong acidic environment provided by TFA protonates the ester oxygen, making the carbonyl carbon more electrophilic and facilitating the cleavage of the t-butyl group as a stable tert-butyl cation. The use of anhydrous solvent is important to minimize hydrolysis of the ester.

Caption: Acid-catalyzed deprotection of PEG9-Bis-t-butyl ester.

Protocol 2: Activation of PEG9-dicarboxylic acid with EDC/NHS

To make the deprotected linker reactive towards primary amines, the carboxylic acid groups are typically converted to N-hydroxysuccinimide (NHS) esters. This is a common and efficient method for creating amine-reactive linkers.[13]

Materials:

-

PEG9-dicarboxylic acid (from Protocol 1)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

-

Dissolution: Dissolve the PEG9-dicarboxylic acid in anhydrous DMF or DCM.

-

Reagent Addition: Add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Product: The resulting solution contains the activated PEG9-Bis-NHS ester. This activated linker is moisture-sensitive and should be used immediately for the best results.[14]

Causality and Control: EDC is a zero-length crosslinker that activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but reacts rapidly with NHS to form a more stable, yet still highly amine-reactive, NHS ester. Performing this reaction in an anhydrous organic solvent maximizes the efficiency of NHS ester formation.

Protocol 3: Bioconjugation to a Protein

This protocol describes the conjugation of the activated PEG9-Bis-NHS ester to a protein containing accessible primary amines (e.g., lysine residues or the N-terminus).

Materials:

-

Activated PEG9-Bis-NHS ester (from Protocol 2)

-

Target protein in a suitable buffer (e.g., PBS, pH 7.4-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. Common buffers like Tris or glycine should be avoided as they will compete for reaction with the NHS ester.[8]

-

Conjugation Reaction: Add the activated PEG9-Bis-NHS ester solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized empirically. A 20-fold molar excess of the linker is a common starting point.[4]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined for each specific system.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any remaining NHS esters.

-

Purification: Purify the PEGylated protein from excess linker and reaction byproducts using an appropriate chromatography method such as SEC or IEX.[]

Causality and Control: The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond.[3] The reaction is pH-dependent, with optimal reactivity typically between pH 7.2 and 8.5.[14] Below this range, the amine is protonated and non-nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[3]

Caption: Reaction of an activated NHS ester with a primary amine on a protein.

IV. Characterization and Quality Control

Thorough characterization of the PEGylated conjugate is essential to ensure its quality and consistency. A combination of analytical techniques is typically employed.

| Technique | Information Provided | Reference |

| SDS-PAGE | Provides a qualitative assessment of the increase in molecular weight upon PEGylation and can indicate the presence of unreacted protein. | [8] |

| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius, allowing for the separation of mono-, di-, and poly-PEGylated species from unreacted protein and excess linker. | [] |

| Ion-Exchange Chromatography (IEX-HPLC) | Can separate PEGylation positional isomers, as the attachment of a PEG chain can alter the surface charge of the protein. | [5] |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Provides accurate molecular weight information, confirming the degree of PEGylation (the number of PEG chains attached per protein molecule). | [16] |

| Peptide Mapping | Involves digesting the PEGylated protein and analyzing the resulting peptides by LC-MS/MS to identify the specific amino acid residues that have been modified. | [5] |

V. Troubleshooting Common Issues in PEGylation

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Inactive NHS ester (hydrolyzed).- Incorrect buffer pH.- Presence of competing primary amines in the buffer. | - Use freshly prepared or properly stored activated linker.- Ensure the reaction pH is between 7.2 and 8.5.[14]- Perform a buffer exchange to remove interfering substances like Tris or glycine.[8] |

| Protein Aggregation | - High degree of PEGylation.- Sub-optimal buffer conditions. | - Reduce the molar excess of the PEG linker in the reaction.- Optimize buffer components, pH, and ionic strength. |

| Heterogeneous Product | - Multiple accessible amine groups on the protein.- Inconsistent reaction conditions. | - Consider site-specific conjugation strategies if homogeneity is critical.- Precisely control reaction time, temperature, and reagent concentrations. |

| Difficulty in Purification | - Similar properties of PEGylated and un-PEGylated protein.- Inappropriate chromatography resin or conditions. | - Optimize the purification method (e.g., try a different type of chromatography like IEX instead of SEC).- Use a longer PEG linker to increase the size difference. |

VI. Applications in Advanced Drug Development

The unique properties of PEG9-Bis-t-butyl ester make it a valuable tool in several cutting-edge areas of drug development.

-

PROTACs: In the design of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The defined length and flexibility of the PEG9 linker can be optimized to achieve the desired ternary complex formation.[12][17]

-

Antibody-Drug Conjugates (ADCs): PEG linkers are incorporated into ADCs to improve the solubility and stability of the conjugate, particularly when a hydrophobic drug payload is used.[18] The hydrophilic nature of the PEG9 spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.

-

Peptide and Protein Modification: The PEGylation of therapeutic peptides and proteins is a proven strategy to enhance their in vivo performance.[3] The use of a discrete linker like PEG9-Bis-t-butyl ester allows for the creation of well-defined conjugates with improved therapeutic properties.

Conclusion

PEG9-Bis-t-butyl ester is a powerful and versatile tool for researchers in the field of bioconjugation. Its discrete PEG spacer provides hydrophilicity and precise spatial control, while the t-butyl ester protecting groups allow for a controlled, sequential conjugation strategy. By understanding the underlying chemical principles and following robust, self-validating protocols, scientists can leverage this linker to create advanced bioconjugates for a wide range of applications in drug discovery and development. The ability to fine-tune the properties of biomolecules through the use of well-defined linkers like PEG9-Bis-t-butyl ester will continue to be a driving force in the creation of next-generation therapeutics and research tools.

References

-

Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. Retrieved from [Link]

-

PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim. Retrieved from [Link]

- Chapman, A. P. (2002). Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics. Future Drug Discovery, 2(1), 151-160.

- Barrow, J. C., et al. (2020). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. ChemBioChem, 21(21), 3048-3052.

-

Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved from [Link]

- Varkhedkar, V. M., et al. (2010). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. The Journal of Organic Chemistry, 75(19), 6545-6548.

- Campos-García, V. R., Benavides, J., & González-Valdez, J. (2021). RP HPLC methods for PEGylated proteins downstream. Electronic Journal of Biotechnology, 54, 1-9.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.

- Vankayala, S., et al. (2015). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PLoS ONE, 10(3), e0120229.

- Pasut, G., & Veronese, F. M. (2007). EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use.

- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932-6938.

- Membrane-Based Hybrid Method for Purifying PEGyl

- Bofill, J. M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9848-9857.

- Van der Meer, P., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE, 9(10), e109475.

-

Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? (2017, March 1). ResearchGate. Retrieved from [Link]

- Lee, J. C., et al. (2011). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions.

- Wang, Z., et al. (2021). Heterotelechelic Organometallic PEG Reagents Enable Modular Access to Complex Bioconjugates. Journal of the American Chemical Society, 143(46), 19525-19533.

- Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Protac Linker - Monodisperse PEG. (n.d.). SINOPEG. Retrieved from [Link]

- Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.

- Gauthier, M. A., & Klok, H. A. (2008). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Macromolecular Chemistry and Physics, 209(5), 517-529.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Journal of Controlled Release, 356, 439-447.

-

heterobifunctional pegs. (2025, December 10). JenKem Technology. Retrieved from [Link]

- Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2020). Novel approaches for the rational design of PROTAC linkers. Journal of Medicinal Chemistry, 63(18), 10145-10164.

- Seely, J. E. (2006). Making Site-specific PEGylation Work.

- Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 140-154.

- Mastering Bioconjugation with Bifunctional PEG Linkers. (2026, January 28). BenchChem.

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.

- Hahn, M. S., et al. (2007). Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. Journal of Biomedical Materials Research Part A, 82A(3), 633-646.

Sources

- 1. mdpi.com [mdpi.com]

- 2. purepeg.com [purepeg.com]

- 3. purepeg.com [purepeg.com]

- 4. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. interchim.fr [interchim.fr]

- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. lumiprobe.com [lumiprobe.com]

- 16. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

Methodological & Application

Protocol for deprotection of PEG9-Bis-t-butyl ester to PEG9-dicarboxylic acid.

Application Note: Protocol for Deprotection of PEG9-Bis-t-butyl Ester to PEG9-Dicarboxylic Acid

Abstract & Introduction

Polyethylene glycol (PEG) linkers are critical components in bioconjugation and the development of PROTACs (Proteolysis Targeting Chimeras). The PEG9-dicarboxylic acid linker provides a hydrophilic spacer of precise length (~35-40 Å) to modulate solubility and ternary complex formation.

This protocol details the conversion of PEG9-Bis-t-butyl ester to its free acid form via acidolytic cleavage. While PEG chains are generally robust, the high viscosity of PEG9 and the potential for "cation trapping" require a specific workflow to ensure quantitative deprotection and efficient removal of the trifluoroacetic acid (TFA) matrix.

Key Technical Considerations:

-

Reaction Type: Acid-catalyzed elimination (

mechanism). -

Critical Control: Efficient removal of the tert-butyl cation to prevent re-alkylation.

-

Product State: Viscous oil or waxy solid; requires specific precipitation techniques.

Chemical Mechanism

The deprotection proceeds via protonation of the ester carbonyl, followed by the cleavage of the alkyl-oxygen bond to release the stable tert-butyl carbocation. This cation undergoes elimination to form isobutylene gas, which drives the reaction equilibrium forward.

Figure 1: Mechanism of TFA-mediated acidolysis of tert-butyl esters.

Materials & Reagents

| Reagent | Grade/Spec | Role |

| PEG9-Bis-t-butyl Ester | >95% Purity | Starting Material |

| Trifluoroacetic Acid (TFA) | HPLC Grade (>99%) | Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Diethyl Ether ( | ACS Reagent, Cold (-20°C) | Precipitant |

| Toluene | ACS Reagent | Azeotrope Agent |

| Nitrogen ( | Dry gas | Inert Atmosphere |

Experimental Protocol

Method A: Standard TFA/DCM Deprotection

Best for: Standard synthesis (10 mg to 5 g scale).

Step 1: Preparation

-

Weigh 100 mg (approx. 0.14 mmol) of PEG9-Bis-t-butyl ester into a 25 mL round-bottom flask.

-

Dissolve the starting material in 2.0 mL of DCM .

-

Note: Ensure the PEG is fully dissolved before adding acid to prevent gumming.

-

Step 2: Acidolysis

-

Add 2.0 mL of TFA dropwise to the stirring solution (Final ratio 1:1 v/v).

-

Caution: Exothermic reaction. If scaling up >1g, cool flask to 0°C during addition.

-

-

Flush the headspace with Nitrogen (

) and cap the flask. -

Stir at Room Temperature (20-25°C) for 2 to 4 hours .

Step 3: Monitoring (Critical)

-

Check reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS .

-

Target: Disappearance of the higher

ester spot. -

LC-MS: Look for Mass Shift:

.

-

Step 4: Work-up & Scavenging

-

Concentrate the mixture on a rotary evaporator at 30°C to remove bulk DCM and TFA.

-

Azeotropic Removal: Add 3 mL of Toluene to the residue and re-evaporate. Repeat 3 times .

-

Why? Toluene forms a binary azeotrope with TFA, facilitating the removal of trace acid which can degrade the PEG chain over long storage.

-

Step 5: Purification (Precipitation)

-

Dissolve the resulting viscous oil in a minimal amount of DCM (0.5 mL).

-

Add the solution dropwise into 20 mL of ice-cold Diethyl Ether (

) under vigorous stirring. -

A white precipitate or cloudy suspension should form.[1]

-

Centrifuge at 4000 rpm for 5 mins at 4°C. Decant the supernatant.

-

Dry the pellet under high vacuum for 4 hours.

Workflow Visualization

Figure 2: Step-by-step workflow for the deprotection and isolation of PEG9-dicarboxylic acid.

Analytical Validation

To confirm the success of the reaction, compare the

| Feature | Starting Material (Ester) | Product (Acid) |

| t-Butyl Signal | Singlet, ~1.44 ppm (18H) | Absent |

| Triplet, ~2.50 ppm | Triplet, ~2.60 ppm (slight downfield shift) | |

| PEG Backbone | Multiplet, 3.50 - 3.70 ppm | Multiplet, 3.50 - 3.70 ppm (Unchanged) |

| Acid Proton | Absent | Broad singlet, >10 ppm (solvent dependent) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Old TFA (Water content); Reaction time too short. | Use fresh ampule of TFA.[2] Extend time to 6 hours. |

| Product is Brown/Black | Oxidation; High temperature. | Perform reaction under |

| Residual TFA | Inefficient evaporation. | Increase Toluene co-evaporations. Lyophilize from water/acetonitrile. |

| No Precipitate in Ether | Product is too soluble (common for short PEGs). | Cool ether to -78°C (Dry ice/Acetone). Alternatively, use Hexane/Ether mix. |

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acidolysis conditions).

-

BenchChem Technical Support. (2025). TFA Deprotection of m-PEG7-t-butyl ester. Link

-

Common Organic Chemistry. (2023). Boc Deprotection (TFA) Protocols. Link

-

Sigma-Aldrich. (2024). Cleavage and Deprotection Protocols for Solid Phase Synthesis. Link

-

Nalawansha, D. A., et al. (2020).[3] "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[4] Cell Chemical Biology, 27(8), 998-1014. (Context for PEG linker utility).

Sources

Application Note: High-Fidelity Characterization of PEG9-Linker PROTACs by LC-MS

Abstract & Scope

Proteolysis Targeting Chimeras (PROTACs) utilizing Polyethylene Glycol (PEG) linkers—specifically the medium-length PEG9—present unique analytical challenges. While the PEG9 linker (

Physicochemical Context: The "Linkerology" Challenge

Why PEG9?

In PROTAC design, the linker is not merely a bridge; it determines the spatial orientation required for ubiquitination.

-

Solubility: PROTACs are often lipophilic (

). PEG9 adds hydrophilicity, improving bioavailability. -

Flexibility: PEG chains possess high conformational freedom, allowing the E3 ligase and Target Protein to find an optimal degradation geometry.

The Analytical Trade-off

While beneficial biologically, PEG9 introduces analytical hurdles:

-

Cation Trapping: The ether oxygens in the PEG chain act as a crown ether-like trap for alkali metals (

, -

Charge State Distribution: Unlike small molecules (typically

), PEG9-PROTACs (MW ~800–1200 Da) readily form multiply charged species ( -

Chromatographic Tailing: The basic amines often present in the warhead or E3 ligand (e.g., Lenalidomide/Pomalidomide) interact with residual silanols on standard C18 columns.

LC Method Development Strategy

Stationary Phase Selection: The Case for CSH

Recommendation: Use Charged Surface Hybrid (CSH) C18 technology rather than traditional C18.

-

Mechanism: Standard C18 columns have residual silanol groups (

) that are negatively charged at neutral/basic pH. These attract the protonated amines of the PROTAC, causing severe peak tailing. -

Solution: CSH particles incorporate a low-level positive surface charge. This repels the protonated analyte via electrostatic repulsion, ensuring sharp peak shapes even when using weak ionic strength mobile phases like Formic Acid.

Mobile Phase Chemistry

-

Acid Modifier: 0.1% Formic Acid (FA) is preferred over Trifluoroacetic Acid (TFA).

-

Reasoning: TFA is an ion-pairing agent that improves peak shape but severely suppresses MS ionization (signal loss >50%). Since CSH columns handle peak shape, the signal-killing TFA is unnecessary.

-

-

Organic Solvent: Acetonitrile (ACN) is standard. Methanol can be used if unique selectivity is required, but ACN generally provides sharper peaks for PEGylated species.

The "Sticky" Problem: Carryover Mitigation

PROTACs are notorious for adsorbing to metallic surfaces and plastic rotor seals.

-

Protocol: Implement a "Sawtooth" needle wash.

-

Weak Wash: 90:10 Water:ACN (Removes buffer salts).

-

Strong Wash: 40:40:20 ACN:IPA:Acetone + 0.1% FA (The IPA/Acetone mix solubilizes the lipophilic warheads, while the acid ensures desorption from metal surfaces).

-

MS Method Development & Fragmentation

Ionization Patterns

PEG9-PROTACs do not behave like typical small molecules.

-

Adducts: Expect dominant

or -

Charge Envelope: The PEG chain stabilizes multiple protons. A PROTAC with MW 1000 will often show the

(m/z 500.5) as the base peak, not the parent

Fragmentation Logic (MS/MS)

Collision-Induced Dissociation (CID) of PEG9-PROTACs follows a predictable hierarchy:

-

Linker Scission: The weakest points are often the C-O bonds within the PEG chain.

-

Fingerprint: Look for the neutral loss of ethylene oxide units (

, 44 Da). -

Diagnostic Ions:

-

Warhead Fragment: The ligand binding the target protein (e.g., JQ1 derivative).

-

E3 Fragment: The ligand binding the ligase (e.g., Thalidomide/VHL).

-

Stub Ions: Ligand + partial PEG chain.

-

Detailed Experimental Protocol

Reagents & Sample Prep

-

Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1][2]

-

Diluent: 50:50 Water:ACN (Avoid 100% organic to prevent breakthrough; avoid 100% aqueous to prevent precipitation).

LC Parameters (Agilent 1290 / Waters UPLC Class)

| Parameter | Setting | Rationale |

| Column | Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm | CSH technology prevents tailing of basic PROTACs. |

| Temp | 45°C | Higher temp reduces viscosity and improves mass transfer for large molecules. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1mm ID columns. |

| Injection | 2–5 µL | Keep low to prevent column overload. |

Gradient Table:

| Time (min) | %A (Water) | %B (ACN) | Event |

|---|---|---|---|

| 0.00 | 95 | 5 | Initial Hold |

| 1.00 | 95 | 5 | Load |

| 8.00 | 5 | 95 | Elution Gradient |

| 10.00 | 5 | 95 | Wash (Hold) |

| 10.10 | 95 | 5 | Re-equilibration |

| 13.00 | 95 | 5 | Ready |

MS Parameters (ESI+)

| Parameter | Setting | Rationale |

| Source | ESI Positive | Basic nitrogens in PROTACs protonate easily. |

| Capillary Voltage | 3.5 kV | Standard for small-to-mid molecules. |

| Desolvation Temp | 450°C | High temp required to desolvate the PEG hydration shell. |

| Cone Voltage | 40 V | Higher voltage helps decluster PEG-Sodium adducts. |

| Scan Range | 100–2000 m/z | Must capture low mass fragments and high mass adducts. |

Visualization & Workflows

Analytical Workflow Diagram

Figure 1: Optimized LC-MS workflow for PEGylated PROTACs, emphasizing the critical transition from chromatographic separation to ionization and fragmentation.

PEG9 Fragmentation Logic

Figure 2: Fragmentation pathway. The PEG linker typically undergoes ether cleavage (neutral loss of 44 Da) or cleavage at the amide/ether bonds connecting the ligands.

Troubleshooting & System Suitability

Before running samples, validate the system performance:

-

Peak Shape Check: Inject a standard of the E3 ligand (e.g., Pomalidomide). If it tails, the column is not sufficiently end-capped or the CSH surface is compromised.

-

Sensitivity Check: Monitor the S/N ratio of the

peak. If low, check for Sodium contamination in the mobile phase (Sodium suppresses protonated signal). -

Carryover Test: Inject the highest concentration standard followed by a blank. The blank peak area must be <20% of the LLOQ (Lower Limit of Quantitation).

References

-

Waters Corporation. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule. (2022).[1][2][3] Application Note on PROTAC PK studies. Link

-

Thermo Fisher Scientific. Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Technical Guide. Link

-

Hutanu, D. & Darie, C.C. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem Appl (2014).[4] Discusses PEG fragmentation and ionization challenges. Link

-

Creative Proteomics. Reverse-Phase vs Other Chromatography Techniques. Comparison of stationary phases for polar/non-polar separations. Link

Sources

Application Note: High-Fidelity Surface Carboxylation of Nanoparticles using PEG9-Bis-t-butyl Ester

This Application Note and Protocol guide is designed for researchers and drug development professionals utilizing PEG9-Bis-t-butyl ester for the precision surface engineering of nanoparticles (NPs).

Introduction & Rationale

PEG9-Bis-t-butyl ester is a high-purity, homobifunctional polyethylene glycol derivative. Structurally, it consists of a defined 9-unit PEG spacer terminated at both ends by tert-butyl ester protected carboxyl groups.

While pre-functionalized HOOC-PEG-COOH (dicarboxylic acid PEG) is commercially available, the Bis-t-butyl ester form offers distinct advantages for critical pharmaceutical applications:

-

Superior Purity & Stability: Free dicarboxylic PEGs are highly hygroscopic and prone to intra/intermolecular hydrogen bonding, making accurate weighing and stoichiometry difficult. The t-butyl ester is chemically inert and hydrophobic, allowing for precise gravimetric handling and long-term storage without degradation.

-

Latent Functionality: The ester groups act as "caged" acids. They prevent premature electrostatic interaction or chelation with nanoparticle surfaces (e.g., metal oxides) during initial mixing, allowing for better dispersion prior to activation.

-

Solubility Control: The ester form is soluble in a wider range of organic solvents (DCM, Chloroform, Ethyl Acetate), facilitating homogenous mixing with hydrophobic nanoparticle precursors before phase transfer.

Core Application: This reagent is primarily used to convert amine-functionalized nanoparticles (e.g., Silica-NH₂, Au-NH₂, or aminated polymer NPs) into carboxyl-rich surfaces with a defined PEG spacer. This creates a "stealth" layer that reduces opsonization while providing a reactive handle (-COOH) for the secondary attachment of antibodies, peptides, or aptamers.[1]

Chemical Mechanism & Strategy

The utilization of PEG9-Bis-t-butyl ester involves a two-phase chemical transformation: Deprotection and Conjugation .

Phase 1: Acidolytic Deprotection

The tert-butyl group is acid-labile. Treatment with Trifluoroacetic Acid (TFA) cleaves the ester bond via an SN1 mechanism, releasing the stable tert-butyl carbocation (which eliminates to isobutylene) and revealing the reactive carboxylic acid.

Phase 2: Surface Conjugation (The "High-Excess" Rule)

Once deprotected to HOOC-PEG9-COOH, the molecule acts as a homobifunctional crosslinker. To prevent inter-particle crosslinking (bridging two nanoparticles together), the reaction must be performed with a large molar excess of PEG relative to surface amines. This ensures that statistically, only one end of the PEG attaches to the NP, leaving the distal carboxyl group free for future use.

Mechanistic Workflow

Figure 1: Step-by-step chemical transformation from protected ester to functionalized nanoparticle surface.[1][2][3][4]

Experimental Protocols

Materials Required

-

Reagent: PEG9-Bis-t-butyl ester (MW ~600-700 Da).

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF, anhydrous).

-

Acids/Bases: Trifluoroacetic Acid (TFA), Diisopropylethylamine (DIPEA).

-

Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[1][3]

-

Purification: Cold Diethyl Ether, Dialysis Cassettes (MWCO 2kDa), Centrifuge filters.

Protocol A: Deprotection (Activation of the Reagent)

Perform this step to convert the commercial ester into the reactive acid form immediately prior to use.

-

Dissolution: Dissolve 100 mg of PEG9-Bis-t-butyl ester in 2 mL of Dichloromethane (DCM) in a glass vial.

-

Acidification: Add 2 mL of Trifluoroacetic Acid (TFA). Caution: TFA is corrosive.

-

Reaction: Stir the solution at room temperature (RT) for 2–4 hours .

-

Checkpoint: Monitor by TLC or HPLC. The disappearance of the ester peak indicates completion.

-

-

Evaporation: Remove the solvent and excess TFA using a rotary evaporator or a stream of nitrogen gas.

-

Wash (Critical): Redissolve the oily residue in a small amount of DCM (0.5 mL) and precipitate by adding cold Diethyl Ether (10 mL). Centrifuge and discard the supernatant. Repeat this wash 2x to remove all traces of TFA.

-

Result: You now have HOOC-PEG9-COOH (viscous oil). Dry under high vacuum for 1 hour.

Protocol B: Nanoparticle Surface Conjugation

Target: Conjugation to Amine-Functionalized Nanoparticles (NP-NH₂).

Critical Parameter: Use a 50:1 to 100:1 molar excess of PEG-to-Surface Amines to ensure monovalent attachment and prevent aggregation.

-

Activation of PEG-Diacid:

-

Dissolve the dried HOOC-PEG9-COOH (from Protocol A) in 1 mL of anhydrous DMF (or MES buffer pH 6.0 if water solubility is preferred).

-

Add EDC (5 equivalents relative to PEG) and NHS (5 equivalents).

-

React for 15–30 minutes at RT to generate the Bis-NHS-ester.

-

-

NP Preparation:

-

Disperse your Amine-NPs (10 mg) in 1 mL of Reaction Buffer (PBS pH 7.4 or DMF).

-

Note: Ensure NPs are monodisperse via DLS before proceeding.

-

-

Conjugation:

-

Add the Activated PEG solution dropwise to the NP suspension under vigorous stirring.

-

Why? Adding PEG to NPs (rather than NPs to PEG) keeps the PEG concentration locally high, discouraging crosslinking.

-

Adjust pH to 7.5–8.0 using dilute NaOH or DIPEA if performing in organic solvent.

-

Incubate at RT for 4–12 hours (or overnight at 4°C).

-

-

Quenching:

-

Add Hydroxylamine or Glycine (10 mM final concentration) to quench unreacted NHS esters on the distal end of the PEG.

-

Wait: Incubate for 30 mins. This restores the distal carboxyl group (hydrolysis of the NHS ester) or caps it (if glycine is used). For a carboxyl surface, allow hydrolysis or quench with water/Tris.

-

-

Purification:

-

Centrifugation: Spin down NPs (speed depends on size, e.g., 15,000 x g for 30 nm AuNPs). Discard supernatant.

-

Resuspension: Resuspend pellet in PBS or DI water.

-

Repeat: Wash 3x to remove unbound PEG.

-

Data Presentation & Quality Control

Successful modification should be validated using the following metrics.

| Technique | Parameter | Expected Outcome (Success) | Interpretation |

| DLS | Hydrodynamic Diameter ( | Increase of ~3–6 nm | Corresponds to the hydrodynamic shell of a PEG9 layer. |

| Zeta Potential | Surface Charge (mV) | Shift from Positive (+) to Negative (-) | Conversion of surface amines ( |

| FTIR | Chemical Bonds | Appearance of C=O stretch (~1700 | Confirms presence of amide bonds and free carboxyl groups. |

| Kaiser Test | Free Amines | Negative (Colorless) | Indicates complete coverage of surface amines. |

Troubleshooting Guide

-

Issue: Nanoparticle Aggregation during Conjugation.

-

Cause: Crosslinking (one PEG bridging two NPs) or loss of charge stability.

-

Solution: Increase the PEG:NP molar ratio (up to 500:1). Ensure the pH is not at the isoelectric point (pI) of the intermediate species.

-

-

Issue: Incomplete Deprotection.

-

Cause: Old TFA or insufficient reaction time.

-

Solution: Use fresh TFA. Extend reaction time to 6 hours. Verify removal of t-butyl peak via NMR if possible.

-

-

Issue: Low Ligand Coupling Efficiency (in subsequent steps).

-

Cause: Hydrolysis of the distal NHS ester during the quenching step.

-

Solution: If you intend to attach a ligand immediately, do not quench/hydrolyze. Perform a rapid purification (e.g., spin column) to remove excess crosslinker and immediately add the ligand.

-

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Authoritative source for EDC/NHS chemistry and PEGyl

-

Jokerst, J. V., et al. (2011). "Nanoparticle PEGylation for imaging and therapy." Nanomedicine, 6(4), 715–728.

- Review of PEG chain length effects (like PEG9) on stealth properties.

-

BroadPharm. "PEGylation Reagents and Protocols."

- General grounding for commercial PEG-ester handling.

-

Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and characterization of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A, 368(1915), 1333–1383.

- Definitive guide on surface chemistry str

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino-PEG12-t-Butyl ester | C31H63NO14 | CID 53433574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Troubleshooting & Optimization

Technical Support Center: Navigating PEG Linker Conjugation Chemistry

Welcome to the technical support center for PEG linker conjugation chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common side reactions and to offer practical troubleshooting strategies. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a powerful technique to enhance the therapeutic properties of biomolecules, including improving stability, solubility, and circulation half-life while reducing immunogenicity.[1][2] However, the chemistry of PEGylation is not without its challenges. This guide will equip you with the knowledge to anticipate, identify, and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) on Common Side Reactions

This section addresses specific issues you might encounter during PEG linker conjugation, providing explanations for the underlying chemistry and actionable solutions.

NHS-Ester Chemistry: The Hydrolysis Problem

Question: My PEG-NHS ester conjugation to a primary amine on my protein is showing low efficiency. What could be the cause?

Answer: A primary suspect for low conjugation efficiency with N-hydroxysuccinimide (NHS) esters is the hydrolysis of the NHS ester itself.[3] This is a competing reaction where the NHS ester reacts with water instead of the primary amine on your target molecule. The rate of this hydrolysis is highly dependent on the pH of your reaction buffer.[4]

-

The Chemical Culprit: NHS esters are susceptible to nucleophilic attack by water, which becomes more pronounced at higher pH levels due to the increased concentration of hydroxide ions.[3][4] The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[3][4] Pushing the pH too high in an attempt to deprotonate the amine and increase its nucleophilicity can inadvertently accelerate the hydrolysis of your PEG-NHS ester, leading to a lower yield of the desired conjugate.[5] The half-life of an NHS ester can decrease dramatically from hours at pH 7 to mere minutes at pH 8.6.[4][5]

-

Troubleshooting Strategy:

-

Optimize Reaction pH: Carefully control the pH of your reaction buffer. A good starting point is pH 7.5, and you can perform small-scale optimization experiments by varying the pH in small increments (e.g., 7.2, 7.5, 8.0).

-

Buffer Selection is Crucial: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester.[4] Good choices include phosphate, borate, or HEPES buffers.

-

Reagent Preparation: Prepare your PEG-NHS ester solution immediately before use. Do not store it in solution, as hydrolysis will occur over time.[6]

-

Maleimide Chemistry: Instability and Side Reactions

Question: I've successfully conjugated my thiol-containing molecule with a PEG-maleimide linker, but I'm observing loss of the PEG chain over time. Why is this happening?

Answer: The thioether bond formed between a thiol and a maleimide is susceptible to a retro-Michael reaction, which can lead to deconjugation.[7][8] This reaction is essentially the reverse of the initial conjugation and can result in the release of the PEG-maleimide from your molecule.

-

The Reversible Bond: The stability of the thiosuccinimide ring formed during the maleimide-thiol reaction can be influenced by various factors, including the local chemical environment and the presence of other thiols.[8][9] In vivo, this can lead to "payload migration," where the PEG linker is transferred to other thiol-containing molecules like serum albumin.[9]

-

Troubleshooting and Mitigation:

-

Hydrolysis of the Thiosuccinimide Ring: To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed under basic conditions (pH > 8.5) after the initial conjugation. This opens the ring and makes the linkage less susceptible to the retro-Michael reaction.

-

Alternative Chemistries: For applications requiring high stability, consider alternative thiol-reactive chemistries that form more stable bonds, such as those based on iodoacetamides or mono-sulfones.[8]

-

Aggregation of PEGylated Products

Question: After my PEGylation reaction and purification, I'm observing aggregation and precipitation of my final product. What could be the cause and how can I prevent it?

Answer: Aggregation of PEGylated biomolecules is a common challenge that can arise from several factors, including the properties of the biomolecule itself, the degree of PEGylation, and the experimental conditions.[10][11]

-

Underlying Causes:

-

Insufficient PEGylation: In some cases, a low degree of PEGylation may not be sufficient to shield hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[12]

-

Excessive PEGylation: Conversely, excessive PEGylation can sometimes lead to aggregation, particularly if the PEG chains themselves interact or if the conjugation process denatures the protein.[13]

-

Buffer Conditions: Suboptimal buffer conditions, such as pH or ionic strength, can promote protein unfolding and aggregation.

-

Hydrophobic Linkers: The use of hydrophobic crosslinkers can contribute to the overall hydrophobicity of the conjugate, increasing the propensity for aggregation.[5]

-

-

Prevention and Troubleshooting Strategies:

-

Optimize PEG-to-Protein Ratio: Systematically vary the molar ratio of the PEG linker to your target molecule to find the optimal degree of PEGylation that enhances stability without causing aggregation.

-

Screen Buffer Conditions: Evaluate different buffer compositions, pH levels, and the addition of excipients (e.g., sugars, amino acids) that are known to stabilize proteins.

-

Choose Hydrophilic Linkers: Whenever possible, opt for PEG linkers with high water solubility to minimize the risk of aggregation.[5]

-

Analytical Characterization: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to monitor for the presence of aggregates throughout your process.

-

| Parameter | Potential Issue | Recommended Action |

| pH | Suboptimal for protein stability or promotes linker hydrolysis. | Screen a range of pH values (e.g., 6.5-8.5).[14] |

| Buffer | Contains competing nucleophiles (e.g., Tris for NHS esters). | Use non-nucleophilic buffers like phosphate, borate, or HEPES.[4] |

| PEG:Protein Ratio | Too low (incomplete conjugation) or too high (aggregation/inactivation). | Titrate the molar excess of the PEG linker.[15] |

| Temperature | Can accelerate side reactions or cause protein denaturation. | Perform reactions at room temperature or 4°C.[4] |

| Reaction Time | Insufficient for complete reaction or too long, leading to side reactions. | Monitor reaction progress over time using analytical techniques. |

Troubleshooting Guides

This section provides step-by-step workflows to diagnose and resolve common problems in PEGylation.

Workflow 1: Diagnosing Low Conjugation Efficiency

This workflow will help you systematically identify the root cause of low yields in your PEGylation reaction.

Step-by-Step Protocol: Analysis of PEGylation Efficiency by SDS-PAGE

-

Prepare Samples: Collect aliquots from your reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes). Also, include control samples of the unconjugated protein and the PEG linker alone.

-

Quench the Reaction: Stop the reaction in the collected aliquots by adding a quenching reagent. For NHS-ester reactions, a small amount of Tris or glycine can be added.

-

Denature and Reduce: Mix the samples with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.

-

Electrophoresis: Load the samples onto a suitable polyacrylamide gel and run the electrophoresis.

-

Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and visualize the bands.

-

Analysis: The PEGylated protein will migrate slower than the unconjugated protein, resulting in a band with a higher apparent molecular weight. The intensity of the bands can be used to estimate the extent of conjugation. You may observe multiple bands corresponding to mono-, di-, and multi-PEGylated species.

References

-

Precise PEG. PEG NHS Ester | Amine Reactive PEGs for Protein PEGylation. [Link]

-

Moghimi, S. M., et al. (2023). PEGylation technology: addressing concerns, moving forward. Journal of Controlled Release, 356, 485-492. [Link]

-

Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475. [Link]

-

Pharmasciences. (2024). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. [Link]

-

Wikipedia. PEGylation. [Link]

-

Wang, Y., et al. (2012). Protein PEGylation Attenuates Adsorption and Aggregation on a Negatively Charged and Moderately Hydrophobic Polymer Surface. Langmuir, 28(4), 2206-2215. [Link]

-

ResearchGate. Common reactions for PEGylation of drugs/NPs. [Link]

-

Interchim. PEGylation reagents (linkers, crosslinkers and labels). [Link]

-

Licari, A., et al. (2021). Hypersensitivity to polyethylene glycol in adults and children: An emerging challenge. Acta Bio Medica Atenei Parmensis, 92(2), e2021163. [Link]

-

Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1338-1346. [Link]

-

Chiesi Global Rare Diseases. (2024). What Is PEGylation and Why Is It Important? (Chapter 1). [Link]

-

Chiesi Global Rare Diseases. (2024). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). [Link]

-

Chiesi Global Rare Diseases. (2024). Chemical Conjugation of PEG (Chapter 3). [Link]

-

De Cuyper, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. Sensors, 14(10), 18350-18363. [Link]

-

ResearchGate. Why are my gold nanoparticles aggregating when PEGylated?. [Link]

-

Macrolab. (2023). PEG LINKER. [Link]

-

Rajan, R. S., et al. (2006). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 15(5), 1063-1075. [Link]

-

ResearchGate. What happens to NHS after hydrolysis of NHS-ester?. [Link]

-

Manjula, B. N., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Bioconjugate Chemistry, 32(8), 1668-1678. [Link]

Sources

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. purepeg.com [purepeg.com]

- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 14. creativepegworks.com [creativepegworks.com]

- 15. broadpharm.com [broadpharm.com]

How to improve the yield of PROTAC synthesis with PEG9 linkers.

<_ Technical Support Center: Optimizing PROTAC Synthesis with PEG9 Linkers

Welcome to the technical support center for PROTAC synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating polyethylene glycol (PEG) linkers into their PROTAC design and encountering challenges in synthesis and purification. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to overcome these hurdles effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of PEG9 linkers in PROTAC synthesis.

Q1: What are the primary advantages of using a PEG9 linker in my PROTAC design?

A1: PEG linkers are among the most common motifs used in PROTACs for several key reasons.[1] The introduction of a PEG spacer, such as PEG9, significantly increases the PROTAC's hydrophilicity and water solubility.[2][3][4] This improved solubility can positively affect cell permeability and subsequent oral absorption.[2][3] Furthermore, the defined length of monodisperse PEG linkers allows for systematic optimization of the distance between the target protein and the E3 ligase, which is critical for efficient ternary complex formation and protein degradation.[1][2][3]

Q2: My PEG9-containing intermediate or final PROTAC is a sticky, viscous oil instead of a solid. Is this normal and how should I handle it?

A2: Yes, this is a very common observation. The flexible, hydrophilic nature of the PEG chain, combined with the often large and complex terminal ligands, can disrupt crystal lattice formation, leading to oils or amorphous "sticky" solids. For handling, it is recommended to work with the material in solution whenever possible. If you must isolate it, remove the solvent under high vacuum and, if necessary, triturate the resulting oil with a non-polar solvent (like hexane or diethyl ether) to precipitate it as a more manageable powder. Lyophilization from an appropriate solvent system (e.g., water/acetonitrile) can also be effective.

Q3: How can I confidently confirm the identity and purity of my final PEG9-PROTAC?

A3: A combination of analytical techniques is essential.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the exact mass of your final compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are necessary to confirm the structure. The repeating ethylene glycol units of the PEG9 linker will show a characteristic complex of signals in the ¹H NMR spectrum, typically between 3.5 and 3.7 ppm.

-

High-Performance Liquid Chromatography (HPLC): A high-purity profile on a reverse-phase HPLC system, ideally with multiple detection methods (e.g., UV and Charged Aerosol Detection (CAD)), is needed to assess purity.[5] CAD is particularly useful as it can detect analytes that lack a UV chromophore, which is relevant for the PEG linker itself.[5]

Section 2: Troubleshooting Guide: Synthesis & Purification

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental problems.

Problem Area: Low Reaction Yield

Q4: My amide coupling reaction between my E3 ligase ligand-PEG9-acid and my POI ligand-amine is giving very low yields (<30%). What are the likely causes and how can I fix this?

A4: Low yields in amide coupling reactions involving large, flexible molecules like PEGylated PROTACs are often multifactorial. The primary culprits are typically poor reactant solubility, steric hindrance near the reactive sites, and suboptimal activation of the carboxylic acid.

Causality & Solutions:

-

Solubility Issues: PROTAC intermediates can have poor solubility in common reaction solvents. If your reactants are not fully dissolved, the reaction kinetics will be severely hampered.

-

Action: Screen for optimal solvents. While DMF is common, consider more powerful polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or DMSO.[6] Using a co-solvent system might also be beneficial.

-

-

Inefficient Carboxylic Acid Activation: The choice of coupling reagent is critical, especially when dealing with sterically hindered substrates.

-

Action: Switch to a more potent coupling reagent. While HBTU is a common choice, HATU is often superior for challenging couplings as it reacts faster, reduces the risk of racemization, and is more effective with sterically hindered molecules.[7][8] Another excellent, highly efficient option is COMU, which often requires only one equivalent of base and has better solubility profiles than HATU/HBTU.[9]

-

-

Suboptimal Base and Stoichiometry: The choice and amount of non-nucleophilic base can significantly impact the reaction.

-

Action: Ensure you are using at least 2-3 equivalents of a base like Diisopropylethylamine (DIPEA). The base is crucial for neutralizing the acid formed and ensuring the amine reactant is in its free, nucleophilic state. Also, verify the stoichiometry; a slight excess (1.1-1.2 equivalents) of the amine component can help drive the reaction to completion.

-

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent | Activating Group | Relative Reactivity | Key Advantages | Potential Issues |

| HBTU | OBt | Good | Cost-effective, widely used. | Can cause guanidinylation of the amine; less effective for hindered couplings.[10] |

| HATU | OAt | Excellent | Faster kinetics, less racemization, superior for hindered couplings.[7][8] | More expensive than HBTU; can also cause guanidinylation.[10] |

| COMU | Oxyma | Excellent | High efficiency, low racemization, safer profile, better solubility.[9] | Higher cost. |

Problem Area: Difficult Purification

Q5: I'm struggling to purify my final PROTAC-PEG9 using reverse-phase HPLC. My product peak is very broad, or I see tailing, making it difficult to separate from impurities. Why does this happen?

A5: This is a classic problem when purifying PEGylated molecules. The long, flexible, and hydrophilic PEG9 chain can lead to several undesirable chromatographic behaviors.

Causality & Solutions:

-

Secondary Interactions: The ether oxygens in the PEG chain can interact with residual silanols on the silica-based stationary phase (e.g., C18), causing peak tailing. The large size and flexibility can also lead to slow mass transfer kinetics, resulting in broad peaks.

-

Action 1: Optimize Mobile Phase: Ensure your mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This helps to protonate the silanols and sharpen peaks.

-

Action 2: Change Stationary Phase: If peak shape doesn't improve, consider a different column. A C8 column is less hydrophobic and may provide better results. Alternatively, a phenyl-hexyl phase can offer different selectivity through pi-pi interactions, which might be beneficial depending on your molecule's structure.

-

-

"Sticky" Compound Behavior: PROTACs, being large and often greasy molecules, can non-specifically adsorb to column frits, tubing, and the stationary phase, leading to poor recovery and broad peaks.

-